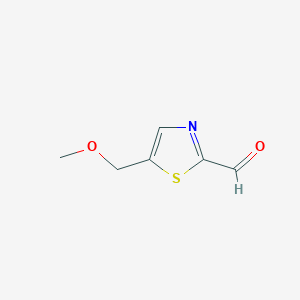

5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde

Description

Historical Context and Discovery

The compound 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde (CAS: 687636-95-9) emerged as a synthetic target in the early 21st century, reflecting advancements in heterocyclic chemistry methodologies. While thiazole derivatives have been studied since the 19th century—notably through the Hantzsch synthesis—the specific functionalization of the thiazole core with methoxymethyl and aldehyde groups represents a modern innovation. Early reports of its synthesis appear in patent literature circa 2010, with systematic characterization data published by 2019. Its development aligns with growing interest in modular thiazole scaffolds for pharmaceutical and materials science applications.

Significance in Heterocyclic Chemistry

As a bifunctional thiazole derivative, this compound occupies a critical niche in heterocyclic synthesis. The methoxymethyl group enhances solubility in polar aprotic solvents, while the aldehyde moiety serves as a versatile electrophilic site for condensation, cyclization, and nucleophilic addition reactions. Such properties make it invaluable for constructing complex molecules, including peptidomimetics and coordination polymers. Its electronic structure—featuring sulfur-induced aromaticity and π-electron delocalization—also enables unique reactivity patterns distinct from oxazole or imidazole analogs.

Nomenclature and Classification

The systematic IUPAC name, This compound , adheres to the Hantzsch-Widman system:

- 1,3-thiazole : Parent ring with sulfur at position 1 and nitrogen at position 3.

- 2-carbaldehyde : Aldehyde substituent at position 2.

- 5-(methoxymethyl) : Methoxymethyl group (-CH2-O-CH3) at position 5.

The molecular formula is C6H7NO2S (MW: 157.19 g/mol), classified under the broader category of thiazole aldehydes . Its structure is corroborated by spectral data, including infrared (IR) peaks for C=O (1720 cm⁻¹) and C-O-C (1100 cm⁻¹).

| Property | Value |

|---|---|

| CAS Number | 687636-95-9 |

| Molecular Formula | C6H7NO2S |

| Molecular Weight | 157.19 g/mol |

| Refractive Index | 1.573–1.576 (20°C, 589 nm) |

| Boiling Point | Not reported |

Position in Thiazole Chemistry Research

This compound exemplifies the strategic functionalization of thiazoles for targeted applications. Compared to simpler analogs like thiazole-2-carbaldehyde (CAS: 10200-59-6), the methoxymethyl group introduces steric and electronic modulation, influencing regioselectivity in cross-coupling reactions. Recent studies highlight its utility in:

- Medicinal chemistry : As a precursor for kinase inhibitors and antimicrobial agents.

- Materials science : In metal-organic frameworks (MOFs) due to sulfur’s coordinating capacity.

- Asymmetric catalysis : As a chiral auxiliary in organocatalytic systems.

Ongoing research focuses on optimizing its synthetic accessibility and exploring novel derivatives through late-stage modifications.

Properties

IUPAC Name |

5-(methoxymethyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-4-5-2-7-6(3-8)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROOUGKBDMDJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The resulting intermediate is then oxidized to form the aldehyde group at the 2-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the methoxymethyl group.

Major Products Formed

Oxidation: 5-(Methoxymethyl)-1,3-thiazole-2-carboxylic acid.

Reduction: 5-(Methoxymethyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thiazole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related thiazole carbaldehydes and derivatives (Table 1):

Table 1: Comparative Analysis of Thiazole Derivatives

Substituent Effects on Reactivity and Solubility

- Methoxymethyl vs. Aryl Groups: The methoxymethyl group in the target compound enhances solubility in polar solvents (e.g., methanol, DMSO) compared to the bulky 3-methoxyphenyl group in 2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde . However, the aryl substituent may improve binding affinity in biological systems due to π-π interactions.

- Aldehyde vs. Carbonyl Chloride: The aldehyde group in the target compound is less electrophilic than the carbonyl chloride in 5-Methyl-1,3-thiazole-2-carbonyl chloride but still participates in Schiff base formation and Knoevenagel condensations .

Thermal and Spectroscopic Properties

While specific data for the target compound are unavailable, analogs like 2-(2-Methoxyethyl)-1,3-Thiazole-5-Carbaldehyde () and 2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde () are characterized by IR and NMR spectroscopy, confirming the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1100 cm⁻¹) groups. Melting points for such derivatives typically range from 80–150°C, depending on substituent bulk .

Biological Activity

5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a methoxymethyl substituent and an aldehyde functional group. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the activation of the caspase pathway and modulation of key proteins involved in cell cycle regulation.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspases |

| A549 | 12.8 | Cell cycle arrest at G2/M phase |

The compound has been shown to upregulate pro-apoptotic factors such as Bax and downregulate anti-apoptotic factors like Bcl-2, leading to enhanced cell death in tumor cells .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial effects against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition.

Table 2: Antimicrobial Activity Summary

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.

- Signal Transduction Modulation : It affects various signaling pathways such as MAPK/ERK, influencing cell proliferation and survival.

- Gene Expression Regulation : The compound modulates transcription factors that regulate genes associated with apoptosis and inflammation.

Study on Cancer Cell Lines

In a study examining the effects of this compound on MCF-7 cells:

- Methodology : Cells were treated with varying concentrations of the compound.

- Findings : A dose-dependent increase in apoptotic markers was observed, with significant activation of caspases 3 and 9 at concentrations above 10 µM.

Study on Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy against E. coli:

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Findings : The compound exhibited a clear zone of inhibition at concentrations as low as 16 µg/mL, indicating strong antibacterial activity.

Q & A

Q. What are the established synthetic routes for 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of thiazole derivatives often involves cyclization or functionalization strategies. For aldehyde introduction, the Vilsmeier–Haack reaction is a common method to form carbaldehyde groups on heterocyclic cores. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde was synthesized via this method using DMF and POCl₃ as reagents under reflux conditions . Adapting this to 5-(Methoxymethyl)-1,3-thiazole would require optimizing substituent compatibility. Additionally, condensation reactions (e.g., using acetic acid and reflux) may introduce methoxymethyl groups, as seen in analogous thiadiazole syntheses . Yield optimization should focus on catalyst selection (e.g., sodium acetate), solvent polarity, and temperature gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the aldehyde proton (~9-10 ppm) and methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂O).

- IR Spectroscopy : Stretching frequencies for C=O (aldehyde, ~1700 cm⁻¹) and C-O (methoxymethyl, ~1100 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content to ensure purity, as demonstrated in benzimidazole derivative studies .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

Molecular docking studies can predict interactions with biological targets. For example, benzimidazole-thiazole hybrids showed binding to enzyme active sites (e.g., α-glucosidase) via hydrogen bonding and hydrophobic interactions . Using software like AutoDock or Schrödinger Suite, researchers can modify the methoxymethyl or aldehyde groups to enhance affinity. Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) for reactivity or stability .

Q. What strategies resolve contradictions in reported synthetic yields for thiazole-carbaldehyde derivatives?

Discrepancies in yields (e.g., 75% vs. 94% in similar reactions ) often arise from:

- Reagent Purity : Trace moisture in POCl₃ can inhibit Vilsmeier–Haack reactions.

- Catalyst Loading : Excess sodium methoxide may degrade sensitive intermediates.

- Workup Procedures : Incomplete extraction or crystallization (e.g., using ethyl acetate/water partitioning) affects recovery . Systematic Design of Experiments (DoE) can isolate critical variables, while HPLC purity tracking ensures consistent starting materials .

Q. How does the methoxymethyl group influence the compound’s stability under varying pH or temperature conditions?

The methoxymethyl moiety enhances solubility but may introduce hydrolytic sensitivity. Accelerated stability studies (e.g., 40°C/75% RH) under acidic/basic conditions (pH 1–13) can assess degradation pathways. For instance, pH-dependent antimicrobial activity in thiadiazole derivatives highlights the need for buffered reaction environments . LC-MS or TGA analysis identifies decomposition products, guiding storage recommendations (e.g., inert atmosphere, 2–8°C) .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., POCl₃).

- Waste Management : Segregate halogenated byproducts for professional disposal .

- Emergency Measures : Immediate rinsing for spills and access to emergency showers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.